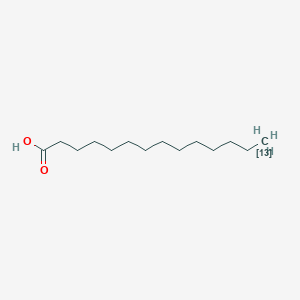![molecular formula C9H16N3O2P B3334325 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane CAS No. 63249-99-0](/img/structure/B3334325.png)
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane typically involves the acetylation of 1,3,5-triaza-7-phosphaadamantane. The reaction is carried out under controlled conditions to ensure the selective acetylation at the desired positions . The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反応の分析
Types of Reactions
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane has several scientific research applications:
作用機序
The mechanism of action of 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane involves its ability to act as a ligand and form stable complexes with metals. These metal complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and reduction . The molecular targets include metal ions, and the pathways involved are those related to coordination chemistry and catalysis .
類似化合物との比較
Similar Compounds
1,3,5-Triaza-7-phosphaadamantane: The parent compound from which 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane is derived.
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane: Another phosphine ligand with similar properties.
2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane: A structurally related compound with different substituents.
Uniqueness
This compound is unique due to its acetyl groups, which enhance its solubility and reactivity compared to its parent compound, 1,3,5-Triaza-7-phosphaadamantane . This makes it particularly useful in aqueous and organic solvents, broadening its range of applications .
特性
IUPAC Name |
1-(7-acetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonan-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O2P/c1-8(13)11-3-10-4-12(9(2)14)7-15(5-10)6-11/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJHMDGWZWBLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CN2CN(CP(C2)C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N3O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478880 | |
| Record name | 1,3,7-Triaza-5-phosphabicyclo[3.3.1]nonane, 3,7-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63249-99-0 | |
| Record name | 1,3,7-Triaza-5-phosphabicyclo[3.3.1]nonane, 3,7-diacetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















